molecular formula C21H25NO5S B11591528 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11591528
M. Wt: 403.5 g/mol
InChI Key: DCSVZZXGCWGOCP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, an ethoxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracidsThe final step is the formation of the benzamide linkage, which can be accomplished using coupling reagents like carbodiimides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzamides .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxidotetrahydrothiophene ring and ethoxy group contribute to its stability and reactivity, while the methoxybenzyl group enhances its potential interactions with biological targets .

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO5S/c1-3-27-20-10-6-17(7-11-20)21(23)22(18-12-13-28(24,25)15-18)14-16-4-8-19(26-2)9-5-16/h4-11,18H,3,12-15H2,1-2H3

InChI Key

DCSVZZXGCWGOCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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